molecular formula C7H3Cl2FO B6358741 2,5-Dichloro-3-fluorobenzaldehyde CAS No. 1553716-42-9

2,5-Dichloro-3-fluorobenzaldehyde

Cat. No.: B6358741
CAS No.: 1553716-42-9
M. Wt: 193.00 g/mol
InChI Key: WREBJBYYVPYMOB-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 3-fluorobenzaldehyde. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-3-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-fluorobenzaldehyde
  • 2,5-Dichloro-4-fluorobenzaldehyde
  • 2,5-Dichloro-3-methylbenzaldehyde

Uniqueness

2,5-Dichloro-3-fluorobenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable in the synthesis of specific organic compounds that require precise functional group placement .

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREBJBYYVPYMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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